N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide is an organic compound with a complex structure that includes benzyl, phenyl, sulfamoyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to introduce the sulfamoyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methylbenzamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets .
Properties
Molecular Formula |
C27H24N2O3S |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H24N2O3S/c1-21-10-8-9-15-26(21)27(30)28-23-16-18-25(19-17-23)33(31,32)29(24-13-6-3-7-14-24)20-22-11-4-2-5-12-22/h2-19H,20H2,1H3,(H,28,30) |
InChI Key |
FYDSQFCLSWENTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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